molecular formula C23H17Cl3N4O2 B2394929 N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 477713-92-1

N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

Cat. No. B2394929
CAS RN: 477713-92-1
M. Wt: 487.77
InChI Key: BGKORULTAIGJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea, also known as PTUPB, is a novel urea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a useful tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is not fully understood, but it is believed to interact with various proteins and enzymes in the body. One proposed mechanism of action is that N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain, and their inhibition could have potential therapeutic applications.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea can inhibit the growth of tumors and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in lab experiments is its potential as a useful tool for studying various biological processes. Its ability to inhibit the activity of COX-2 and modulate ion channel activity could make it a valuable tool for studying inflammation, pain, and neurological disorders. However, one limitation of using N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in vivo.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing its dosing and delivery methods, as well as studying its efficacy in various types of cancer. Another direction is to study its potential as a treatment for neurological disorders. Studies could focus on its ability to modulate ion channel activity and its potential therapeutic applications in diseases such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in vivo, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the reaction of 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylic acid with N-(4-methoxyphenyl)isocyanate in the presence of a catalyst. The resulting product is purified through a series of recrystallization steps and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been studied for its potential application in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurobiology, N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been studied for its potential to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In immunology, N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to inhibit the activation of T cells, which could have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N4O2/c1-32-17-9-7-16(8-10-17)28-23(31)29-20-13-27-30(21(20)14-5-3-2-4-6-14)22-18(25)11-15(24)12-19(22)26/h2-13H,1H3,(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKORULTAIGJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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